Direct C–C Linked Oxadiazole-Thiazole Core versus Thioether-Bridged Analogs: Scaffold Architecture and Synthetic Tractability
The target compound features a direct C–C bond between the 1,3,4-oxadiazole C2 position and the thiazole C4 position, whereas the most extensively studied analogs in this class—such as compounds 2a–i in Sever et al. (2020)—employ a thioether (–S–CH2–) linker between the oxadiazole and the acetamide-bearing thiazole/benzothiazole moiety [1]. This architectural difference is functionally significant: in the Sever et al. series, the thioether-bridged compound 2e (benzothiazole variant) achieved IC50 values of 6.43 ± 0.72 μM (HCT116), 9.62 ± 1.14 μM (A549), and 8.07 ± 1.36 μM (A375), compared with the reference drug erlotinib at 17.86 ± 3.22, 19.41 ± 2.38, and 23.81 ± 4.17 μM respectively [1]. The direct-linked scaffold of the target compound eliminates the metabolically labile thioether and the conformational flexibility it introduces, potentially altering both metabolic stability and binding pose—a differentiation that has not been experimentally quantified for this specific compound but is mechanistically grounded in the SAR literature [2].
| Evidence Dimension | Linker type between oxadiazole and thiazole rings |
|---|---|
| Target Compound Data | Direct C–C bond (oxadiazole C2 to thiazole C4); no heteroatom linker; molecular weight 210.22 |
| Comparator Or Baseline | Thioether-bridged analog 2e from Sever et al. (2020): –S–CH2– linker; molecular weight of representative compound >500; IC50 (HCT116) = 6.43 ± 0.72 μM; IC50 (A549) = 9.62 ± 1.14 μM [1] |
| Quantified Difference | Linker type differs (C–C vs. S–CH2); MW reduction ≥290 Da; biological activity of target compound not experimentally determined |
| Conditions | Structural comparison only; biological data for comparator from MTT assay on HCT116, A549, A375 cell lines [1] |
Why This Matters
The absence of a thioether linker eliminates a known metabolic soft spot and reduces conformational flexibility, which may improve metabolic stability and simplify SAR interpretation in fragment-based campaigns—though direct experimental confirmation is lacking.
- [1] Sever B, Altıntop MD, Özdemir A, et al. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules. 2020;25(21):5190. doi:10.3390/molecules25215190. View Source
- [2] Steeneck C, Kinzel O, Anderhub S, et al. Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach. Bioorg Med Chem Lett. 2020;30(8):127046. doi:10.1016/j.bmcl.2020.127046. View Source
